
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates Cyanoacrylates are known for their strong adhesive properties and are widely used in medical, industrial, and household applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate typically involves a multi-step process. One common method includes the condensation of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by the addition of methylhydrazine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of ethyl 3-(2-(benzyl)-1-methylhydrazinyl)-2-aminoacrylate.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its use in drug delivery systems and tissue adhesives.
Industry: Utilized in the production of high-strength adhesives and sealants.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate involves the formation of strong covalent bonds with various substrates. The cyanoacrylate moiety rapidly polymerizes in the presence of moisture, leading to the formation of a rigid polymer network. This property is particularly useful in adhesive applications, where rapid bonding and high strength are required. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and proteins, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate can be compared with other cyanoacrylate derivatives, such as:
Methyl 2-cyanoacrylate: Known for its use in superglue, it has a faster setting time but lower flexibility compared to ethyl derivatives.
Butyl 2-cyanoacrylate: Used in medical applications for wound closure, it offers greater flexibility and lower toxicity.
Octyl 2-cyanoacrylate: Also used in medical applications, it provides a balance between setting time and flexibility.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as enhanced adhesive strength and potential antimicrobial activity.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry Its unique chemical structure and properties make it a valuable subject of scientific research and industrial applications
Propiedades
IUPAC Name |
ethyl (E)-3-[[(E)-benzylideneamino]-methylamino]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-14(18)13(9-15)11-17(2)16-10-12-7-5-4-6-8-12/h4-8,10-11H,3H2,1-2H3/b13-11+,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLSIQDHBZSPBL-BACKHADUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)N=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)/N=C/C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7788564.png)
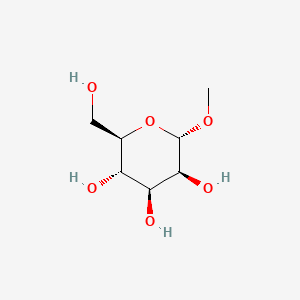

![2-[(Dimethylamino)methylene]indan-1-one](/img/structure/B7788581.png)
![N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid](/img/structure/B7788583.png)


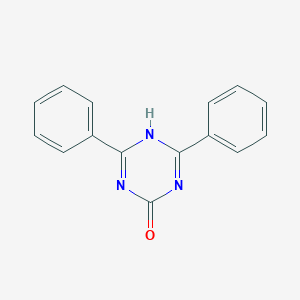

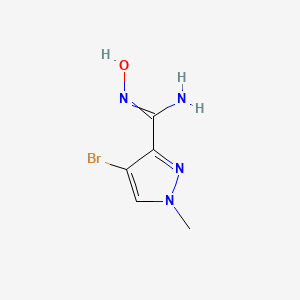
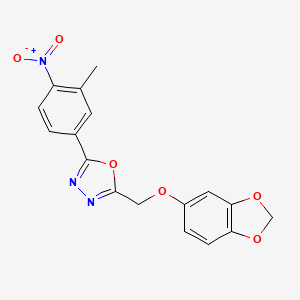
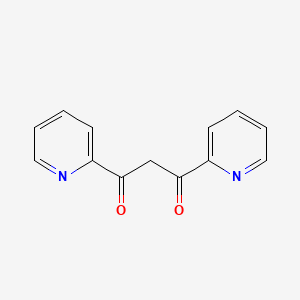
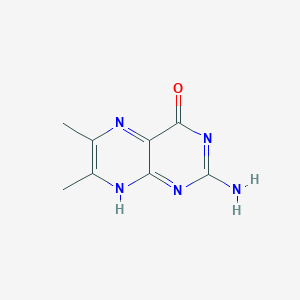
![[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE](/img/structure/B7788665.png)
